4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one
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Overview
Description
4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxy-methylphenyl group and an acetyl group
Mechanism of Action
Target of Action
Related compounds such as 4-methoxy-3-methylphenylboronic acid have been used as reactants for the preparation of biologically active molecules .
Mode of Action
For instance, 2-(4-Methoxyphenyl)ethanol, a related compound, has been studied for its interactions .
Biochemical Pathways
Related compounds have been used in the synthesis of bioactive molecules, suggesting that they may interact with various biochemical pathways .
Pharmacokinetics
Related compounds such as 4-methoxyphenylacetone have been studied for their properties .
Result of Action
Related compounds have been used in the synthesis of bioactive molecules, suggesting that they may have various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-methylphenylacetic acid and 3-methylpiperazine.
Acylation Reaction: The 4-methoxy-3-methylphenylacetic acid is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Nucleophilic Substitution: The acyl chloride is then reacted with 3-methylpiperazine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-(2-(4-Hydroxy-3-methylphenyl)acetyl)-3-methylpiperazin-2-one.
Reduction: Formation of 4-(2-(4-Methoxy-3-methylphenyl)ethanol)-3-methylpiperazin-2-one.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Methoxyphenyl)acetyl)-3-methylpiperazin-2-one: Similar structure but lacks the methyl group on the phenyl ring.
4-(2-(4-Methylphenyl)acetyl)-3-methylpiperazin-2-one: Similar structure but lacks the methoxy group on the phenyl ring.
4-(2-(4-Hydroxy-3-methylphenyl)acetyl)-3-methylpiperazin-2-one: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4-[2-(4-methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-8-12(4-5-13(10)20-3)9-14(18)17-7-6-16-15(19)11(17)2/h4-5,8,11H,6-7,9H2,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKBQTIXTSDDAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CC2=CC(=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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